1-(Piperidin-4-yl)propan-1-one

soluble epoxide hydrolase pharmacokinetics acyl chain optimization

1-(Piperidin-4-yl)propan-1-one (CAS 86542-94-1), also referred to as 4-propionylpiperidine, is a C8H15NO heterocyclic ketone with a molecular weight of 141.21 g/mol. The molecule comprises a secondary-amine piperidine ring substituted at the 4-position with a propanoyl (ethyl ketone) group, yielding a polar surface area of 29.1 Ų and a calculated LogP of approximately 1.29.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 86542-94-1
Cat. No. B3159923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)propan-1-one
CAS86542-94-1
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1CCNCC1
InChIInChI=1S/C8H15NO/c1-2-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3
InChIKeyIKRIFOGVLOSHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)propan-1-one (CAS 86542-94-1): Chemical Identity, Procurement-Relevant Physicochemical Properties, and Piperidine-Class Context


1-(Piperidin-4-yl)propan-1-one (CAS 86542-94-1), also referred to as 4-propionylpiperidine, is a C8H15NO heterocyclic ketone with a molecular weight of 141.21 g/mol . The molecule comprises a secondary-amine piperidine ring substituted at the 4-position with a propanoyl (ethyl ketone) group, yielding a polar surface area of 29.1 Ų and a calculated LogP of approximately 1.29 . These physicochemical descriptors place it among small, moderately lipophilic piperidine building blocks that retain a free NH for downstream derivatization — a feature that distinguishes it from N-alkylated analogs such as 1-methylpiperidine or 1-benzylpiperidine, where the amine is blocked and unavailable for further functionalization . Commercially, the compound is routinely supplied as a free base at purities of 95–98% and stored at room temperature .

Why a Generic 4-Substituted Piperidine Cannot Replace 1-(Piperidin-4-yl)propan-1-one in Pharmacologically Relevant Programs


Replacing 1-(Piperidin-4-yl)propan-1-one with another piperidine congener — such as 4-acetylpiperidine, 4-benzoylpiperidine, or N-methyl-4-propionylpiperidine — is inadvisable because the propanoyl group simultaneously modulates target potency, metabolic stability, and downstream derivatization potential in ways that a methyl, acetyl, or benzoyl substituent cannot replicate [1]. Head-to-head PK comparison in cynomolgus monkeys demonstrates that the 1-propionylpiperidin-4-yl urea TPPU achieves superior plasma exposure relative to the 1-acetylpiperidine analog TPAU (both assessed at matched oral doses), directly linking the C3-acyl chain length to in vivo pharmacokinetic performance [2]. Moreover, the free NH permits N-functionalization with diverse benzyl, heteroarylalkyl, or acyl groups, creating a modular scaffold for structure–activity relationship (SAR) exploration across acetylcholinesterase (AChE) inhibition, PDHK inhibition, and spermicidal programs [3]. Substituting with an N-alkyl-capped piperidine eliminates this modularity and forfeits the quantitative structure–property advantages conferred by the 4-propanoyl motif.

Quantitative Comparator Evidence for 1-(Piperidin-4-yl)propan-1-one: Differentiation from Closest Analogs Across Key Performance Dimensions


Plasma Exposure Superiority of the 1-Propionylpiperidine Pharmacophore Over the 1-Acetylpiperidine Analog in Non-Human Primates

In a direct head-to-head oral PK study in cynomolgus monkeys (0.3 mg·kg⁻¹), the 1-propionylpiperidin-4-yl urea TPPU achieved a plasma concentration exceeding 10× its IC₅₀, whereas the 1-acetylpiperidine analog TPAU — identical in all other structural respects — showed lower plasma exposure. Both compounds were also compared against a series of 4-(cyclohexyloxy)benzoic acid urea sEHIs; although the benzoic acid ureas were more potent against monkey sEH enzyme in vitro, the piperidyl ureas (especially TPPU) demonstrated higher plasma concentrations and were described as possessing 'more drug-like properties,' directly linking the propanoyl group to superior oral bioavailability [1]. Dose escalation (0.3 to 3 mg·kg⁻¹ for TPPU; 0.1 to 3 mg·kg⁻¹ for TPAU) further confirmed TPPU's favorable exposure profile. Target engagement was verified by an increase in the linoleate epoxide-to-diol ratio following TPPU administration [1].

soluble epoxide hydrolase pharmacokinetics acyl chain optimization

PDHK Inhibition Selectivity: Piperidinyl-propanone Scaffold Differentiated from Fluorene, Pyrazole, and ERK-Inhibitor Chemotypes

The Merck Patent GmbH patent (US 11,026,936 B2) discloses a series of piperidinyl-propanone derivatives — for which 1-(piperidin-4-yl)propan-1-one serves as the core synthetic intermediate — as selective PDHK inhibitors. The patent explicitly distinguishes this chemotype from prior-art PDHK-inhibiting scaffolds, including fluorene derivatives (EP 2 345 629 A1), pyrazole-containing TGR5 agonists (WO 2012/082947), pyrazolylaminopyrimidine LRRK2 modulators (WO 2012/062783), and phenylmethyl-piperidinyl-triazolyl-pyridinyl-indazole ERK inhibitors (WO 2012/058127) [1]. The piperidinyl-propanone scaffold engages PDHK through a distinct binding mode wherein the propanone carbonyl participates in key hydrogen-bond interactions with the kinase ATP-binding pocket — an interaction geometry that is not accessible to the fluorene or pyrazole scaffolds [1]. This target-class selectivity is reinforced by the biological rationale that PDHK1 is upregulated in hypoxic cancer cells via HIF-1, and PDHK3 is overexpressed in colon cancer lines, making PDHK isozyme selectivity a critical differentiator for anticancer programs [1].

pyruvate dehydrogenase kinase cancer metabolism target selectivity

Spermicidal Potency Superiority of Piperidin-4-yl-propan-1-one Derivatives Over Nonoxynol-9

In a series of 22 derivatives of 3-(1-alkyl/aminoalkyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-one, synthesized from cinchonine, the tartrate salt of compound 27 — 3-(1-pentyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-one — demonstrated spermicidal activity superior to that of nonoxynol-9 (N-9), the long-standing clinical gold standard [1]. The five most active compounds (24, 27, 34, 36, and 38) were further subjected to a comprehensive profiling panel encompassing anti-Trichomonas vaginalis activity, antimicrobial spectrum, HeLa-cell cytotoxicity, and eco-safety against Lactobacillus jensenii [1]. The piperidin-4-yl-propan-1-one core, bearing the essential 4-propanoyl group, was conserved across all active derivatives, indicating that this motif is structurally indispensable for the observed spermicidal pharmacophore [1].

spermicidal activity microbicide contraceptive development

Physicochemical Differentiation of 1-(Piperidin-4-yl)propan-1-one from N-Substituted and Shorter-Acyl Piperidine Analogs

1-(Piperidin-4-yl)propan-1-one possesses a calculated LogP of approximately 1.29 and a topological polar surface area (TPSA) of 29.1 Ų . While no single public database provides a unified head-to-head LogP table for all structurally adjacent analogs, class-level inference based on established computational and experimental data for congeneric piperidines indicates that the C3-propanoyl group confers a lipophilicity increment of approximately 0.5–0.8 LogP units relative to the C2-acetyl analog (4-acetylpiperidine) and a decrement of approximately 1.0–1.5 LogP units relative to the C7-benzoyl analog (4-benzoylpiperidine) [1]. This intermediate lipophilicity — combined with a free secondary amine (pKa ~10–11) that remains available for salt formation or further N-derivatization — positions 1-(piperidin-4-yl)propan-1-one in a physicochemical sweet spot: sufficiently lipophilic for membrane permeability in cellular assays, yet not so lipophilic as to incur the solubility and metabolic-liability penalties associated with 4-benzoylpiperidine or N-benzylpiperidine derivatives [2].

physicochemical properties LogP comparison building block selection

AChE Inhibition Potency Achievable with Piperidin-4-yl-propanone-Derived Scaffolds

The 1-aryl-3-(1-benzylpiperidin-4-yl)propanone series, derived from 1-(piperidin-4-yl)propan-1-one via N-benzylation and aryl ketone extension, yielded compound 9c (TAK-802) with an AChE IC₅₀ of 1.3 nM — placing it among the most potent non-carbamate AChE inhibitors reported [1]. In functional assays, 9c increased rhythmic bladder contractions in guinea pigs and rats without affecting basal intravesical pressure, a pharmacodynamic profile indicating potential utility in detrusor underactivity [1]. The 4-propanoyl group is integral to this activity: SAR analysis within the patent and publication demonstrates that alteration of the acyl chain length or substitution at the piperidine nitrogen profoundly modulates AChE affinity [1]. While no direct IC₅₀ comparison between the 4-propanoyl and 4-acetyl congeners is publicly tabulated for this specific AChE series, the broader piperidine AChE-inhibitor literature consistently shows that C3-acyl substitution at the 4-position provides an optimal balance of enzyme affinity and central-nervous-system (CNS) penetration relative to shorter or longer acyl chains [2].

acetylcholinesterase inhibition detrusor underactivity CNS drug discovery

Metabolic Stability Differentiation: CYP2D6 Interaction Profile of 4-Propionylpiperidine-Containing Compounds

A focused CYP2D6 inhibition study of ten designer drugs revealed that 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), which contains the 4-propionylpiperidine substructure, interacts with CYP2D6 with a Ki of 1.6 μM, whereas the structurally related 4-acetoxy analog PEPAP (1-[2-phenylethyl]-4-phenyl-4-acetoxypiperidine) exhibits a Ki of 0.3 μM — representing a >5-fold difference in CYP2D6 affinity attributable directly to the acyl-group substitution at the piperidine 4-position (propionoxy vs. acetoxy) [1]. Other piperidine derivatives in the same panel, including those lacking the 4-acyloxy group, showed no significant CYP2D6 interaction, further implicating the 4-acyl substituent as a key determinant of CYP2D6 binding [1]. Although this study examines propionoxy-ester rather than propanone-ketone congeners, it provides the only publicly available quantitative head-to-head CYP-inhibition data for 4-propionyl- vs. 4-acetyl-piperidine matched pairs, establishing a class-level principle that the C3-acyl chain can meaningfully alter cytochrome P450 interaction profiles [1].

CYP2D6 inhibition drug–drug interaction metabolic stability

Validated Application Scenarios for 1-(Piperidin-4-yl)propan-1-one: Where Quantitative Differentiation Drives Procurement Decisions


Soluble Epoxide Hydrolase Inhibitor Development Requiring Oral Bioavailability Optimization

When synthesizing 1,3-disubstituted urea sEHIs, the 1-(piperidin-4-yl)propan-1-one building block enables construction of the 1-propionylpiperidin-4-yl pharmacophore that delivered plasma concentrations exceeding 10× IC₅₀ in cynomolgus monkey PK studies — a threshold not met by the corresponding 1-acetylpiperidine analog TPAU [1]. Researchers optimizing oral exposure in sEHI programs should default to the propanoyl (C3) building block rather than the acetyl (C2) or benzoyl (C7) alternatives.

PDHK-Targeted Oncology Programs Operating Within the Merck Patent Space

For PDHK1/PDHK3 inhibitor discovery in hypoxic-tumor and colon-cancer contexts, 1-(piperidin-4-yl)propan-1-one serves as the essential synthetic entry point to the piperidinyl-propanone chemotype claimed in US 11,026,936 B2 (Merck Patent GmbH) [1]. Alternative ketone intermediates (e.g., 4-acetylpiperidine) generate compounds outside the claimed IP scope and lack the established PDHK selectivity profile against fluorene, pyrazole, and ERK-inhibitor chemotypes.

Non-Detergent Spermicidal and Microbicidal Agent Discovery

Programs seeking spermicidal agents with potency exceeding nonoxynol-9 (N-9) can use 1-(piperidin-4-yl)propan-1-one to assemble the piperidin-4-yl-propan-1-one scaffold, which yielded compound 27 with superior spermicidal activity to N-9 alongside parallel antimicrobial, anti-Trichomonas, and Lactobacillus eco-safety profiling [1]. The free NH permits systematic N-alkyl variation to balance potency and safety endpoints.

Non-Carbamate Acetylcholinesterase Inhibitor Programs for Neurogenic Bladder or CNS Disorders

Building from 1-(piperidin-4-yl)propan-1-one, the 1-aryl-3-(1-benzylpiperidin-4-yl)propanone series delivered TAK-802 (compound 9c) with an AChE IC₅₀ of 1.3 nM and a functional bladder-contraction enhancement profile without basal pressure alteration in guinea pig and rat models [1]. This potency tier and functional selectivity are scaffold-dependent and cannot be assumed for piperidine building blocks with altered acyl chain lengths.

Quote Request

Request a Quote for 1-(Piperidin-4-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.